molecular formula C9H20O B2515861 (2S)-2,5,5-Trimethylhexan-1-ol CAS No. 53705-47-8

(2S)-2,5,5-Trimethylhexan-1-ol

Cat. No. B2515861
CAS RN: 53705-47-8
M. Wt: 144.258
InChI Key: XBNGABCTADSMHF-QMMMGPOBSA-N
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Description

(2S)-2,5,5-Trimethylhexan-1-ol is a chiral alcohol that has been widely used in various scientific research applications. It is also known as dihydrocitronellol or beta-dihydrocitronellol. This compound has a unique chemical structure that makes it an important ingredient in the synthesis of various organic compounds. In

Mechanism of Action

The mechanism of action of (2S)-2,5,5-Trimethylhexan-1-ol is not fully understood. However, it is believed to interact with specific receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects
(2S)-2,5,5-Trimethylhexan-1-ol has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, it has been shown to have an inhibitory effect on the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2S)-2,5,5-Trimethylhexan-1-ol is its high degree of enantiomeric purity. This makes it an ideal chiral building block for the synthesis of pharmaceuticals and other organic compounds. However, one of the limitations of using (2S)-2,5,5-Trimethylhexan-1-ol in lab experiments is its high cost.

Future Directions

There are several future directions for the research and development of (2S)-2,5,5-Trimethylhexan-1-ol. One potential area of research is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Another potential area of research is the development of new synthetic methods for the production of (2S)-2,5,5-Trimethylhexan-1-ol that are more cost-effective and environmentally friendly. Additionally, there is a need for further research to fully understand the mechanism of action of (2S)-2,5,5-Trimethylhexan-1-ol and its potential applications in various fields such as medicine, agriculture, and the food industry.
Conclusion
In conclusion, (2S)-2,5,5-Trimethylhexan-1-ol is a chiral alcohol that has been widely used in various scientific research applications. It is an important building block for the synthesis of pharmaceuticals, fragrances, and other organic compounds. It has various biochemical and physiological effects and has potential as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and its potential applications in various fields.

Synthesis Methods

(2S)-2,5,5-Trimethylhexan-1-ol can be synthesized through the reduction of citronellal, which is a terpene aldehyde. The reduction process can be carried out using various reducing agents such as sodium borohydride, lithium aluminum hydride, or hydrogen gas in the presence of a catalyst. The resulting product is a chiral alcohol with a high degree of enantiomeric purity.

Scientific Research Applications

(2S)-2,5,5-Trimethylhexan-1-ol has been widely used in various scientific research applications. It is commonly used as a chiral building block in the synthesis of pharmaceuticals, fragrances, and other organic compounds. It is also used as a flavoring agent in the food industry. Additionally, (2S)-2,5,5-Trimethylhexan-1-ol has been used as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

(2S)-2,5,5-trimethylhexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-8(7-10)5-6-9(2,3)4/h8,10H,5-7H2,1-4H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNGABCTADSMHF-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2,5,5-Trimethylhexan-1-ol

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